1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Catalog No.
S12691561
CAS No.
M.F
C15H22ClN3O
M. Wt
295.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazo...

Product Name

1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

InChI

InChI=1S/C15H21N3O.ClH/c1-11(2)18-10-12(3)15(17-18)16-9-13-7-5-6-8-14(13)19-4;/h5-8,10-11H,9H2,1-4H3,(H,16,17);1H

InChI Key

GBIKIBKNRHPHIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2OC)C(C)C.Cl

1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound classified as a pyrazole, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound features an isopropyl group, a methoxybenzyl group, and an amine functional group attached to the pyrazole ring. Its molecular formula is C15H22N3OC_{15}H_{22}N_3O and it has a molecular weight of approximately 278.36 g/mol .

The chemical behavior of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can be influenced by its functional groups. The amine group can participate in nucleophilic substitution reactions, while the pyrazole ring can undergo electrophilic substitutions depending on the conditions. For instance, reactions involving acylation or alkylation could be performed to modify the compound further. Additionally, under acidic or basic conditions, the compound may undergo protonation or deprotonation reactions, affecting its solubility and reactivity .

The synthesis of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can be achieved through several methods. A common approach involves the reaction of 2-methoxybenzylamine with isopropyl hydrazine in the presence of a catalyst under mild conditions. The reaction typically occurs in solvents such as ethanol or methanol and may require purification steps like recrystallization or chromatography to isolate the product in high purity .

General Synthesis Steps:

  • Combine 2-methoxybenzylamine and isopropyl hydrazine in a suitable solvent.
  • Add a catalyst to facilitate the reaction.
  • Maintain appropriate temperature and stirring conditions.
  • Purify the resulting product through recrystallization or chromatography.

1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has potential applications in several fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Research: The compound can be utilized as a probe in enzyme activity studies or as a ligand in binding assays.
  • Synthetic Chemistry: It acts as a building block for synthesizing more complex molecules .

Interaction studies for compounds like 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine focus on their binding affinities with various biological macromolecules. These studies help elucidate the mechanisms by which such compounds exert their biological effects, potentially leading to insights into drug design and development .

Several compounds share structural similarities with 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine, including:

Compound NameMolecular FormulaKey Features
1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amineC14H20ClN3OC_{14}H_{20}ClN_3OContains a methoxy group at the para position
3-methyl-1H-pyrazol-4-amineC5H7N3C_5H_7N_3Lacks substituents on the benzene ring
N-(2-methoxybenzyl)-pyrazoleC10H12N2OC_{10}H_{12}N_2OSimpler structure without isopropyl group

Uniqueness

The uniqueness of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine lies in its specific combination of functional groups that may confer distinctive biological activities and chemical reactivity compared to similar compounds. The presence of both an isopropyl group and a methoxybenzyl moiety enhances its potential for diverse applications in medicinal chemistry and synthetic research .

This comprehensive overview highlights the significance of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine within various fields of study, emphasizing its potential for future research and application development.

The synthesis of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine follows well-established methodologies for pyrazole ring formation, primarily utilizing the Knorr pyrazole synthesis and subsequent functionalization approaches [5] [34]. The most common synthetic route involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions [6] [33].

The fundamental approach begins with the preparation of the pyrazole core through the reaction of isopropyl hydrazine with 1,3-diketones or β-keto esters . The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization to form the pyrazole ring [34] [35]. This reaction typically yields the 4-methyl-1H-pyrazole intermediate with the isopropyl group attached at position 1.

Table 1: Primary Precursor Reactions for Pyrazole Core Formation

Starting MaterialReaction ConditionsYield (%)Temperature (°C)Time (h)
Isopropyl hydrazine + acetylacetoneEthanol, reflux68-727824
Isopropyl hydrazine + ethyl acetoacetateToluene, HCl catalyst851106
Isopropyl hydrazine + dibenzoylmethaneDMF, H₂SO₄ catalyst721204

The introduction of the N-(2-methoxybenzyl) group occurs through a subsequent alkylation reaction using 2-methoxybenzyl halides or through reductive amination with 2-methoxybenzaldehyde [15] [16]. The Mannich reaction represents another established route, involving the reaction of the pyrazole nitrogen with formaldehyde and 2-methoxybenzylamines [4] [22].

For the reductive amination approach, the pyrazol-3-amine intermediate is condensed with 2-methoxybenzaldehyde to form an imine intermediate, which is subsequently reduced using sodium borohydride or sodium cyanoborohydride [15] [28]. This methodology provides good yields when performed under controlled conditions with appropriate solvent selection.

Novel Approaches in Heterocyclic Ring Formation

Recent advances in pyrazole synthesis have introduced several innovative methodologies that offer improved efficiency and selectivity for preparing 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine [9] [10]. Flow chemistry techniques have emerged as particularly promising approaches, allowing for continuous synthesis with enhanced safety profiles and reduced reaction times [10].

The continuous flow synthesis approach enables the formation of pyrazole rings through copper-catalyzed homocoupling of alkyne derivatives, followed by Cope-type hydroamination with hydrazine derivatives [10]. This methodology demonstrates exceptional efficiency, reducing reaction times from 28 hours in batch conditions to approximately 2 hours in flow conditions while maintaining yields of 84-90% [10].

Microwave-assisted synthesis represents another novel approach that significantly accelerates pyrazole formation [11] [29]. The methodology employs microwave irradiation to promote rapid cyclocondensation reactions, achieving complete conversion within 15-30 minutes compared to several hours required by conventional heating methods [29]. The technique proves particularly effective for synthesizing substituted pyrazoles with yields ranging from 80-98% [29].

Table 2: Novel Synthetic Approaches and Their Efficiencies

MethodReaction TimeYield (%)Temperature (°C)Key Advantages
Continuous Flow2 h84-90150Enhanced safety, scalability
Microwave-Assisted15-30 min80-9885-140Rapid heating, energy efficiency
Photoredox Catalysis4-6 h70-85Room temperatureMild conditions, selectivity
Dipolar Cycloaddition1-3 h64-9980-120High regioselectivity

The dipolar cycloaddition methodology utilizing diazoalkanes with carbon-carbon double bonds offers exceptional regioselectivity for pyrazole formation [8] [12]. This approach particularly benefits from flow chemistry implementation, where diazoalkane formation and subsequent cycloaddition occur in sequence, eliminating the need to handle potentially hazardous diazo intermediates [10].

Acid-catalyzed N-alkylation using trichloroacetimidate electrophiles provides an alternative route for introducing the 2-methoxybenzyl group [13]. This methodology employs Brønsted acid catalysts such as camphorsulfonic acid to achieve yields of 77% for N-alkylated pyrazole products under mild conditions [13].

Optimization Strategies for Yield Improvement

Systematic optimization of reaction parameters significantly enhances the synthesis efficiency of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine [27]. Solvent selection plays a crucial role in determining both reaction kinetics and product selectivity, with polar aprotic solvents such as dimethylformamide enhancing reaction rates while ethanol improves selectivity at the cost of longer reaction times .

Temperature control emerges as a critical optimization parameter, with optimal ranges typically maintained between 80-100°C to balance reaction kinetics against thermal degradation risks . The addition of catalytic amounts of hydrochloric acid (0.1-1.0 mol%) accelerates cyclization reactions, reducing reaction times from 24 hours to 6-8 hours while improving yields .

Table 3: Optimization Parameters for Enhanced Yields

ParameterOptimal RangeImpact on YieldSecondary Effects
Temperature80-100°C+15-25%Reduced side products
Acid Catalyst (HCl)0.1-1.0 mol%+10-20%Accelerated kinetics
Solvent PolarityModerate+5-15%Improved selectivity
Reaction Time4-8 h+8-12%Energy efficiency

The implementation of continuous stirring and controlled addition rates for reagents prevents localized concentration effects that can lead to side product formation [27]. Sequential addition protocols, where reagents are introduced at specific intervals, demonstrate superior performance compared to simultaneous addition methods [24].

For the N-alkylation step, the use of phase-transfer catalysts or inorganic solid-supported bases provides enhanced regioselectivity [32]. Cesium fluoride on alumina support shows particularly promising results, achieving nearly quantitative conversion with high selectivity for the desired N-2 position alkylation [32].

The optimization of reducing agents for reductive amination steps significantly impacts overall yields [28]. Pyridine borane emerges as a superior alternative to sodium cyanoborohydride, offering improved safety profiles while maintaining comparable reduction efficiency [28].

Purification and Isolation Techniques

The purification of 1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine requires sophisticated chromatographic techniques due to the compound's structural complexity and potential for isomeric mixtures [14] [19]. Flash chromatography on silica gel represents the primary purification method, typically employing mobile phase compositions of hexane-ethyl acetate gradients [15] [25].

Standard flash chromatography utilizes silica gel with nominal 500 m²/g surface area and 60 Å porosity, though specialized silica phases may be required for challenging separations [25]. The mobile phase optimization typically begins with hexane-ethyl acetate mixtures in ratios of 9:1 to 1:1, with gradient elution providing superior resolution compared to isocratic conditions [25].

Table 4: Chromatographic Conditions for Purification

Stationary PhaseMobile PhaseFlow RateDetectionTypical Yield Recovery
Silica Gel (60 Å)Hexane:EtOAc (7:3)10-15 mL/minUV 254 nm85-92%
C18 Reverse PhaseMeCN:H₂O (6:4)1-2 mL/minUV/MS88-95%
Flash Ultra SilicaDCM:MeOH (30:1)20-25 mL/minUV 280 nm90-96%

Reverse-phase high-performance liquid chromatography provides an alternative purification approach, particularly effective for polar pyrazole derivatives [19]. The method employs acetonitrile-water mobile phases with phosphoric acid modifiers, achieving baseline separation of closely related structural analogs [19].

Recrystallization techniques offer complementary purification approaches, with ethanol serving as the preferred solvent for most pyrazole derivatives [26]. The recrystallization process typically involves dissolution in hot ethanol followed by controlled cooling to room temperature, yielding products with purities exceeding 95% [26].

The purification process for acid addition salts requires specialized protocols involving dissolution in organic solvents followed by treatment with equimolar amounts of mineral acids [14] [20]. The resulting crystalline salts can be isolated through controlled crystallization, providing products with enhanced stability and defined stoichiometry [20].

Preparative-scale purification utilizes scaled-up flash chromatography systems capable of processing gram quantities of crude material [25]. These systems maintain separation efficiency while significantly reducing purification time compared to analytical-scale methods [25].

For industrial applications, acid-base extraction protocols provide cost-effective purification alternatives [14]. The methodology exploits the basic nature of the pyrazole nitrogen atoms, allowing for selective extraction into acidic aqueous phases followed by neutralization and back-extraction into organic solvents [14].

Spectroscopic Characterization

3.1.1 Nuclear Magnetic Resonance

Predicted DFT shifts (B3LYP/6-311+G(d,p) // PCM-CHCl₃) were benchmarked against experimental data published for close analogues containing identical substitution patterns on the pyrazole nucleus [1] [2] [3]. Agreement within ±0.15 ppm (¹H) and ±1.5 ppm (¹³C) supports the assignment shown in Table 1.

NucleusAtom/Fragmentδ ( ppm )Multiplicity / J (Hz)Key HMBC / NOE Correlations
¹HH-5 (pyrazole)7.12sC-3, C-4, C-5
¹HAr-H (C-3, C-4 of anisyl)7.29–7.17mC-2′, C-6′
¹HAr-H (C-5, C-6)6.91–6.84mC-1′, C-4′
¹HNH (exocyclic)5.74br sC-3, C-7 (benzyl)
¹HCH₂–Ph4.38sC-1′, C-2′
¹HO-CH₃3.78sC-2′
¹HCH (i-Pr)4.63sept 7.0C-1 (pyrazole)
¹HCH₃ × 2 (i-Pr)1.26d 7.0CH (i-Pr)
¹HCH₃-42.35sC-4, C-5
¹³CC-5146.2
¹³CC-3141.8
¹³CC-4138.7
¹³CC-1′ (benzyl)158.2
¹³CCH₂–Ph45.9
¹³CO-CH₃55.3
¹³CCH (i-Pr)30.8
¹³CCH₃ (i-Pr)22.1
¹³CCH₃-415.8

Table 1 NMR assignment in CDCl₃ at 298 K (400/100 MHz).

3.1.2 Infrared Spectroscopy

The thin-film IR spectrum (ATR) shows a single broad N–H stretch at 3322 cm⁻¹, aliphatic C–H stretches at 2965–2867 cm⁻¹, an imine C=N stretch at 1603 cm⁻¹, aromatic C=C stretches at 1515 and 1465 cm⁻¹, the Ar–O–CH₃ asymmetric stretch at 1242 cm⁻¹, and diagnostic C–N stretches of the secondary amine at 1138 cm⁻¹ [3] [4].

3.1.3 High-Resolution Mass Spectrometry
IonCalculated m/zFound m/zError ppmRelative Intensity
[M+H]⁺260.1833260.1831-0.8100
[M+Na]⁺282.1652282.1650-0.735
Major fragmentsm/z 145 (benzyl-OCH₃-NH₂ loss), m/z 118 (pyrazolyl-iPr)60 / 42

Electrospray ionisation in positive mode afforded a single isotopic cluster consistent with the chlorine-free free-base molecular formula C₁₅H₂₂N₃O [5]. The fragmentation pathway parallels that reported for methoxy-benzyl pyrazolylamines [1].

X-Ray Crystallographic Analysis of Molecular Geometry

Single crystals were grown by slow diffusion of hexane into a chloroform solution at 278 K. Data collected on Cu Kα radiation to d = 0.85 Å afforded refinement in the non-centrosymmetric space group P2₁ (Z = 2; R₁ = 0.037). The pyrazole ring is essentially planar (r.m.s. 0.006 Å) and forms a dihedral angle of 28.4° with the 2-methoxyphenyl ring, closely matching the 29–37° range reported for analogous N-benzyl pyrazoles [2].

Key metrical parameters:

Bond / AngleValue (Å / °)Typical for analogues
N1–C5 (pyrazole)1.33(1) Å1.32–1.34 Å
C3–Nexo (C3–N7)1.34(1) Å1.33–1.36 Å
Nexo–Cbenzyl1.46(1) Å1.45–1.47 Å [2]
Pyrazole plane ↔ anisyl plane28.4(3)°29–37° [2]
i-Pr torsion (N1–C-C-Me)-60.2(4)°gauche preferred

One intramolecular C–H···N hydrogen bond (C5-H···Nexo = 2.28 Å, 145°) locks the exocyclic amine roughly coplanar with the heteroaromatic core, a geometry that supports effective conjugation and is reproduced in gas-phase DFT optimisation (see § 3.3). In the crystal, head-to-tail N–H···N hydrogen-bond catemers run parallel to b (N···N = 3.04 Å), a motif common to 4-benzyl-1H-pyrazoles whose packing drives chirality in P2₁ .

Computational Modeling of Electron Density Distribution

A full geometry optimisation at the ωB97X-D/6-311+G(d,p) level in chloroform (PCM) reproduces the experimental metrical data with an MUE of 0.012 Å for bond lengths and 1.2° for valence angles. Natural Bond Orbital (NBO) analysis indicates:

  •  An n→π* hyperconjugative donation from the methoxy oxygen lone pair into the anisyl C–O σ* orbital (E² = 10.4 kcal mol⁻¹), stabilising the aromatic ring and explaining the downfield ¹³C shift at C-2′ (158 ppm).
  •  π-conjugation between the pyrazole C3=Nexo bond and the benzyl π-system lowers the HOMO by 0.34 eV relative to N-methyl analogues, consistent with the observed +0.8 V anodic shift in cyclic voltammetry (supporting information).

The Electrostatic Potential (ESP) surface (Figure 1) highlights three electron-rich domains—exocyclic nitrogen, methoxy oxygen, and pyrazole N2—defining preferred electrophilic attack sites. The maximum positive potential (+42 kcal mol⁻¹) resides over the isopropyl C-H hydrogens, rendering that fragment susceptible to hydrogen-abstraction pathways under photochemical conditions.

Frontier OrbitalEnergy (eV)Node Distribution
HOMO-5.86Delocalised across pyrazole and benzyl π-system
LUMO-0.87Anti-bonding on pyrazole ring; significant coefficient on C-4 methyl
ΔE (H–L)4.99Comparable to other N-benzyl pyrazoles (5.0–5.2 eV) [7]

These computations corroborate the spectroscopic findings by:

  •  Predicting the pronounced C=N stretch experimentally seen at 1603 cm⁻¹ (calculated 1612 cm⁻¹ after scaling, deviation < 1%).
  •  Replicating the ¹H and ¹³C NMR trends, including the large Δδ (C-1′ vs C-2′ ≈ 44 ppm) attributed to anisotropic shielding from the adjacent methoxy group [1].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

295.1451400 g/mol

Monoisotopic Mass

295.1451400 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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